2-(3-Ethoxy-4-methoxyphenyl)ethanethiol
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Overview
Description
2-(3-Ethoxy-4-methoxyphenyl)ethanethiol is an organic compound characterized by the presence of an ethoxy group, a methoxy group, and a thiol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethanethiol typically involves a multi-step organic synthesis process. One common method includes the reaction of 3-ethoxy-4-methoxybenzaldehyde with ethyl mercaptan under acidic conditions to form the desired thiol compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-methoxyphenyl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Ethoxy-4-methoxyphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, including redox signaling and enzyme regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethoxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid
- 2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid
- 2-(4-Ethylphenyl)thiazolidine-4-carboxylic acid
Uniqueness
2-(3-Ethoxy-4-methoxyphenyl)ethanethiol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, along with a thiol group
Properties
CAS No. |
396088-09-8 |
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Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-(3-ethoxy-4-methoxyphenyl)ethanethiol |
InChI |
InChI=1S/C11H16O2S/c1-3-13-11-8-9(6-7-14)4-5-10(11)12-2/h4-5,8,14H,3,6-7H2,1-2H3 |
InChI Key |
ADRRJYQSGHNFKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCS)OC |
Origin of Product |
United States |
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